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Compound of Interest

Compound Name: Levamlodipine besylate

Cat. No.: B192988 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a

dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.[1]

[2] As an immediate-release oral solid dosage form, its in vitro dissolution characteristics are

critical for ensuring product quality, batch-to-batch consistency, and predicting in vivo

performance. Levamlodipine besylate is classified as a Biopharmaceutics Classification

System (BCS) Class I drug, indicating high solubility and high permeability. This classification

allows for the possibility of biowaivers based on comparative in vitro dissolution data.[3]

These application notes provide a comprehensive overview and detailed protocols for the in

vitro dissolution testing of levamlodipine besylate tablets, aligning with regulatory guidelines.

Data Presentation: Summary of Dissolution Test
Conditions
The following tables summarize common experimental conditions for the in vitro dissolution

testing of amlodipine and levamlodipine besylate tablets, as derived from scientific literature

and pharmacopeial monographs.
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Parameter Recommended Condition Reference

Apparatus USP Apparatus 2 (Paddle) [4][5][6][7]

Rotation Speed 50 rpm or 75 rpm [4][7][8]

Temperature 37 ± 0.5 °C [5][7]

Volume of Medium 500 mL or 900 mL [4][5][7]

Dissolution Media
0.01 N or 0.1 N Hydrochloric

Acid (pH 1.2)
[4][6][8]

Acetate Buffer (pH 4.5) [5][6]

Phosphate Buffer (pH 6.8) [5][6]

Table 2: Typical Sampling and Acceptance Criteria for BCS Class I Drugs

Parameter Recommended Condition Reference

Sampling Times 10, 15, 20, 30, 45, 60 minutes [5][9]

Acceptance Criteria
Very Rapidly Dissolving: ≥ 85%

dissolved in ≤ 15 minutes
[9][10][11]

Rapidly Dissolving: ≥ 85%

dissolved in ≤ 30 minutes
[5][10][11]

USP General Criteria: NLT

75% (Q) of the labeled amount

dissolved in 30 minutes.

[5]

Table 3: Analytical Methods for Sample Quantification
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Method Wavelength (UV)
Mobile Phase
(HPLC)

Reference

UV-Vis

Spectrophotometry
238 - 240 nm N/A [5][8]

High-Performance

Liquid

Chromatography

(HPLC)

~239 nm

Methanol, Acetonitrile,

and pH 3.0 Buffer

(e.g., 35:15:50)

[4]

Experimental Protocols
Protocol 1: Standard In Vitro Dissolution Test for Quality
Control
This protocol is based on the USP monograph for Amlodipine Besylate Tablets and is suitable

for routine quality control.[4]

1. Preparation of Dissolution Medium:

Prepare 0.01 N Hydrochloric Acid (HCl). For 1000 mL, add 0.85 mL of concentrated HCl to

900 mL of deionized water, mix, and make up the volume to 1000 mL.

2. Test Setup:

Apparatus: USP Apparatus 2 (Paddles). Note: Paddles should be coated with an inert

material like Teflon, as amlodipine can degrade in contact with stainless steel.[4]

Medium: 500 mL of 0.01 N HCl.[4]

Temperature: Maintain at 37 ± 0.5 °C.

Rotation Speed: 75 rpm.[4]

3. Dissolution Procedure:

Place one levamlodipine besylate tablet in each of the six dissolution vessels.
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Start the apparatus immediately.

After 30 minutes, withdraw a sample (e.g., 10 mL) from each vessel from a zone midway

between the surface of the medium and the top of the rotating paddle, not less than 1 cm

from the vessel wall.

Filter the samples promptly through a suitable filter (e.g., 0.45 µm nylon).

4. Sample Analysis (UV-Vis Spectrophotometry):

Prepare a standard solution of Levamlodipine Besylate Reference Standard (RS) in the

dissolution medium at a known concentration.

Measure the absorbance of the filtered sample solutions and the standard solution at the

wavelength of maximum absorbance (approximately 239 nm), using the dissolution medium

as the blank.

Calculate the percentage of the labeled amount of levamlodipine dissolved.

5. Acceptance Criteria:

Not less than 75% (Q) of the labeled amount of levamlodipine is dissolved in 30 minutes.[5]

Protocol 2: Comparative Dissolution Profiling for
Biowaiver Studies
This protocol is designed for comparing the dissolution profiles of a test product against a

reference product, following BCS-based biowaiver guidelines.[3][11][12]

1. Preparation of Dissolution Media:

Prepare the following three media:

pH 1.2: 0.1 N HCl.

pH 4.5: Acetate Buffer.

pH 6.8: Phosphate Buffer.
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2. Test Setup:

Apparatus: USP Apparatus 2 (Paddle).

Medium Volume: 900 mL or less.[11][12]

Temperature: 37 ± 0.5 °C.

Rotation Speed: 50 rpm or 75 rpm.[11]

Number of Units: Test at least 12 individual tablets of both the test and reference products in

each medium.[11]

3. Dissolution Procedure:

Place one tablet in each vessel.

Start the apparatus.

Withdraw an aliquot (e.g., 5 mL) at multiple time points (e.g., 10, 15, 20, 30, 45, and 60

minutes).

Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution

medium.

Filter samples promptly through a 0.45 µm filter.

4. Sample Analysis (Preferably HPLC):

Develop and validate an HPLC method for the quantification of levamlodipine.

Analyze the filtered samples to determine the cumulative percentage of drug dissolved at

each time point.

5. Data Analysis and Acceptance Criteria:

Plot the mean percentage of drug dissolved versus time for both test and reference products

in each of the three media.
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For BCS Class I drugs, a biowaiver can be granted if:

Both test and reference products exhibit very rapid dissolution (≥ 85% dissolved in 15

minutes).[10][11]

OR, both products exhibit rapid dissolution (≥ 85% dissolved in 30 minutes) and their

profiles are similar.[10][11]

Profile similarity is assessed using the similarity factor (f₂):

An f₂ value between 50 and 100 indicates similarity between the two dissolution profiles.[3]
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Caption: Experimental workflow for in vitro dissolution testing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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